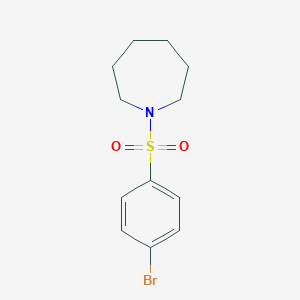

1-(4-Bromophenyl)sulfonylazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Bromophenyl)sulfonylazepane is a versatile chemical compound with potential applications in scientific research, ranging from pharmaceutical synthesis to material science. It has a molecular formula of C12H16BrNO2S .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C12H16BrNO2S and an average mass of 318.230 Da .Applications De Recherche Scientifique

Applications in Cancer Research

1-(4-Bromophenyl)sulfonylazepane and its derivatives have shown promising applications in cancer research. A novel derivative, BOS-102, demonstrated significant anticancer activities against human lung cancer cell lines. The compound was effective in blocking cell proliferation and inducing G0/G1 cell cycle arrest by targeting cyclin D1 and cyclin-dependent kinase 4 (CDK4). Additionally, BOS-102 induced apoptosis in cancer cells through several mechanisms, including activating caspase-3, increasing the Bax/Bcl-2 ratio, and enhancing reactive oxygen species generation. The study highlighted the potential of BOS-102 to be developed into an anticancer drug, especially due to its ability to deactivate the PI3K/Akt pathway and activate the mitogen-activated protein kinase (MAPK) signaling pathway, which are crucial in apoptosis and cell cycle arrest (Guo et al., 2018).

Contributions to Synthetic Organic Chemistry

This compound and its related compounds have been instrumental in advancing synthetic organic chemistry. Benzyl p-bromophenyl sulfoxide was produced on a multigram scale and in an enantiomerically pure form through an enantioselective catalytic oxidation. This compound underwent substitution reactions with Grignard reagents, leading to two sequentially stereocontrolled carbon-for-carbon displacements, resulting in chiral nonracemic dialkyl sulfoxides. This study emphasized the stereochemical intricacies and the potential of these reactions in producing enantiomerically pure compounds, which have significant implications in various fields, including pharmaceutical chemistry (Capozzi et al., 2002).

Marine Natural Products and Derivatives

This compound derivatives have also been identified in marine natural products. For instance, eight new bromophenol derivatives were isolated from the red alga Rhodomela confervoides. Although these compounds were found to be inactive against several human cancer cell lines and microorganisms, their structural elucidation contributes to the understanding of marine natural products and their potential applications in medicinal chemistry and other fields (Zhao et al., 2004).

Mécanisme D'action

Target of Action

It’s known that this compound is used in suzuki–miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The targets in this case would be the carbon atoms involved in the bond formation.

Mode of Action

In the context of Suzuki–Miyaura coupling, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the compound plays a role in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis .

Result of Action

The result of the action of 1-(4-Bromophenyl)sulfonylazepane is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, contributing to the creation of a variety of complex organic compounds .

Propriétés

IUPAC Name |

1-(4-bromophenyl)sulfonylazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2S/c13-11-5-7-12(8-6-11)17(15,16)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHZHJNOPUDTDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B175243.png)

![6-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B175246.png)

![[(2-Amino-2-oxoethyl)thio]acetic acid](/img/structure/B175270.png)

![tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B175271.png)